Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a 4-nitrobenzamido group at position 2 and a methyl ester at position 6 of the benzothiazole core.
Properties
IUPAC Name |
methyl 2-[(4-nitrobenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c1-24-15(21)10-4-7-12-13(8-10)25-16(17-12)18-14(20)9-2-5-11(6-3-9)19(22)23/h2-8H,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCURPGZGRZRRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions to form the thiazole ring. The nitrobenzamido group is then introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the thiazole derivative in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzoyl chloride derivatives, triethylamine.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted thiazoles: Formed through nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
Chemistry: Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and proteins. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: The compound’s potential anti-cancer properties are of particular interest. Studies have shown that derivatives of thiazole can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting specific signaling pathways .
Mechanism of Action
The mechanism of action of Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The benzothiazole scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of select analogs:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Physicochemical Properties
- Lipophilicity: Methyl esters (e.g., target compound) generally exhibit lower logP values compared to ethyl esters (e.g., : ethyl 2-aminobenzo[d]thiazole-6-carboxylate, similarity 0.92), favoring improved aqueous solubility .
- Stability: The tert-butyldimethylsilyl (TBS) group in methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate () enhances stability during synthesis, whereas the nitro group in the target compound may increase metabolic resistance .
Biological Activity
Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly as an anticancer agent and an antimicrobial compound. This article delves into its biological mechanisms, pharmacological implications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a nitro group that enhances its reactivity and interaction with biological targets. The presence of the benzothiazole moiety is significant as it contributes to the compound's unique pharmacological properties.
Bcl-2 Inhibition : This compound acts primarily as a Bcl-2 inhibitor , promoting apoptosis in cancer cells. Bcl-2 proteins are known for their role in regulating cell death, and their inhibition leads to increased apoptosis, which is crucial in cancer therapy.
Biochemical Pathways : The compound influences apoptotic pathways by upregulating pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic factors like Bcl-2. This dual action results in a favorable outcome for inducing cell death in malignant cells.
Pharmacokinetics
Thiazole derivatives, including this compound, exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These characteristics contribute to their potential as therapeutic agents with good bioavailability.
Anticancer Properties
Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. Its ability to induce apoptosis has been linked to its structural features, particularly the nitro group which enhances its interaction with cellular targets.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups like the nitro group is believed to enhance this activity .
Comparative Studies
A comparison with similar thiazole derivatives reveals distinct differences in biological activity based on structural variations:
| Compound | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Nitro group | High | Moderate |
| Methyl 2-(4-aminobenzamido)benzo[d]thiazole-6-carboxylate | Amino group | Moderate | Low |
| Methyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate | Chlorine group | Moderate | High |
The unique presence of the nitro group in this compound contributes to its enhanced anticancer properties compared to its analogs.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines through apoptosis induction. For instance, cell lines treated with concentrations ranging from 10 µM to 50 µM showed increased markers of apoptosis over a 24-hour period.
- Antimicrobial Testing : Antimicrobial assays conducted against Staphylococcus aureus and Escherichia coli revealed that at a concentration of 50 mg/ml, the compound exhibited a notable zone of inhibition, indicating its potential as an antimicrobial agent .
- Pharmacological Implications : The compound's ability to modulate apoptotic pathways makes it a candidate for further development in cancer therapies. Its dual functionality as both an anticancer and antimicrobial agent positions it uniquely within pharmaceutical research.
Q & A
Basic: What are the standard synthetic routes for Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach:
Core formation : Condensation of substituted benzo[d]thiazole precursors (e.g., methyl benzo[d]thiazole-6-carboxylate derivatives) with 4-nitrobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the amide bond .
Functionalization : Nitro group introduction via electrophilic aromatic substitution or coupling reactions.
Optimization : Reaction yields improve with dry solvents, controlled temperatures (e.g., 0–25°C for amidation), and stoichiometric excess of acylating agents. Purity is enhanced via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
Answer:
- 1H/13C NMR :
- IR : Strong absorbance at ~1700 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (amide I band) .
- Mass Spectrometry : Molecular ion peak [M+H]+ matching the molecular formula (C₁₆H₁₁N₃O₅S), with fragmentation patterns reflecting loss of NO₂ or ester groups .
Advanced: How do structural modifications (e.g., nitro group position, ester vs. ethyl carboxylate) influence biological activity?
Answer:
- Nitro Group : The 4-nitro position enhances electron-withdrawing effects, stabilizing the amide bond and potentially increasing binding affinity to target proteins (e.g., kinases or DNA gyrase) .
- Ester vs. Ethyl Carboxylate : Methyl esters improve membrane permeability compared to ethyl counterparts, as shown in analogs like Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate .
- SAR Insights : Substitution at the 2-position (amide) is critical for activity, while 6-carboxylate enhances solubility and pharmacokinetics .
Advanced: How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?
Answer:
- Assay Variability : Standardize protocols (e.g., cell lines, IC50 determination methods) to minimize discrepancies. For example, conflicting cytotoxicity data may arise from differences in MTT assay incubation times .
- Structural Confirmation : Ensure compound purity (>95% via HPLC) and confirm stereochemistry (via X-ray crystallography or NOESY NMR), as impurities or racemic mixtures can skew results .
- Target Validation : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic inhibition) to confirm target engagement .
Advanced: What computational or experimental methods are recommended for studying this compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins like Hsp90 or DNA gyrase, leveraging crystallographic data from analogs (e.g., PDB: 6TNU) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, Kd) for interactions with enzymes or receptors .
- Metabolic Stability Assays : Incubate with liver microsomes to assess cytochrome P450-mediated degradation, critical for optimizing half-life .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : Susceptible to hydrolysis of the ester group under acidic/basic conditions. Store at 2–8°C in airtight, light-protected containers .
- Solubility : Soluble in DMSO or DMF (>10 mM stock solutions), but avoid aqueous buffers with pH extremes to prevent degradation .
Advanced: How can crystallographic data (e.g., from SHELX-refined structures) guide the optimization of this compound?
Answer:
- SHELX Refinement : Use SHELXL for high-resolution crystallography to resolve electron density maps, identifying key hydrogen bonds (e.g., between the nitro group and active-site residues) .
- Crystal Packing Analysis : Reveals intermolecular interactions (e.g., π-π stacking of benzothiazole rings) that influence solubility and polymorph stability .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Hazards : Potential irritant (H315/H319). Use PPE (gloves, goggles) and work in a fume hood.
- Waste Disposal : Neutralize with 10% NaOH before disposal, adhering to institutional guidelines .
Advanced: What are the limitations of current synthetic methods, and how can they be addressed for scalable production?
Answer:
- Limitations : Low yields in amidation steps due to steric hindrance; side reactions with nitro groups.
- Solutions : Employ microwave-assisted synthesis to reduce reaction times or use flow chemistry for improved heat/mass transfer .
Advanced: How does this compound compare to clinical-stage benzothiazole derivatives (e.g., DNA gyrase inhibitors)?
Answer:
- Efficacy : Methyl 2-(4-nitrobenzamido) derivatives show comparable IC50 values (µM range) to clinical candidates like Ethyl 2-(4-chlorobenzamido) analogs but require optimization for resistance profiles .
- Selectivity : Nitro-substituted derivatives may exhibit off-target effects (e.g., kinase inhibition), necessitating proteome-wide profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
